molecular formula C26H45N5O6S B13638597 5-[[Amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine

5-[[Amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine

Cat. No.: B13638597
M. Wt: 555.7 g/mol
InChI Key: YZLIRHMRDOFTHQ-UHFFFAOYSA-N
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Description

5-[[Amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine is a useful research compound. Its molecular formula is C26H45N5O6S and its molecular weight is 555.7 g/mol. The purity is usually 95%.
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Biological Activity

The compound 5-[[Amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine is a complex organic molecule notable for its potential biological activities. Its intricate structure includes a pentanoic acid backbone, sulfonamide moiety, and various amino and alkyl substituents, suggesting diverse interactions within biological systems.

Structural Characteristics

The chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H32N4O6S
  • CAS Number : 57383520

Biological Activity Overview

The biological activity of this compound is influenced by its structural components. Compounds with similar structures have been associated with various pharmacological effects, including:

  • Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, which may render this compound effective against certain pathogens.
  • Antitumor Effects : Similar compounds have shown promise in cancer therapy by inhibiting specific cellular pathways involved in tumor growth.
  • Enzyme Inhibition : The presence of amino groups suggests potential as enzyme inhibitors, particularly in metabolic pathways relevant to diseases like diabetes and obesity.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antibacterial activity. For instance, studies have shown that compounds with similar sulfonamide structures inhibit bacterial growth by interfering with folate synthesis pathways.

Antitumor Activity

Compounds resembling this structure have been evaluated in various cancer models. For example, a study demonstrated that sulfonamide-based compounds can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspases and the suppression of anti-apoptotic proteins .

Enzyme Inhibition Studies

The potential for enzyme inhibition has been explored in several studies. The compound's amino groups may interact with active sites of enzymes involved in metabolic pathways. Research has highlighted that amino acid derivatives can modulate enzyme activity related to the metabolism of carbohydrates and lipids .

Case Study 1: Antibacterial Activity

In vitro studies conducted on a series of sulfonamide derivatives demonstrated that specific modifications to the sulfonamide group enhanced antibacterial efficacy against Gram-positive bacteria. The compound's ability to act as a competitive inhibitor of dihydropteroate synthase was confirmed through enzyme assays.

Case Study 2: Cancer Cell Line Inhibition

A study involving the treatment of human breast cancer cell lines with structurally similar compounds showed a dose-dependent reduction in cell viability. Flow cytometry analyses indicated increased apoptosis rates correlating with higher concentrations of the compound.

Data Tables

Biological Activity Mechanism Reference
AntimicrobialInhibition of folate synthesis
AntitumorInduction of apoptosis
Enzyme InhibitionCompetitive inhibition of metabolic enzymes

Properties

Molecular Formula

C26H45N5O6S

Molecular Weight

555.7 g/mol

IUPAC Name

5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine

InChI

InChI=1S/C20H32N4O6S.C6H13N/c1-12-10-13(2)16(14(3)11-12)31(28,29)24-18(21)22-9-7-8-15(17(25)26)23-19(27)30-20(4,5)6;7-6-4-2-1-3-5-6/h10-11,15H,7-9H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24);6H,1-5,7H2

InChI Key

YZLIRHMRDOFTHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C.C1CCC(CC1)N

Origin of Product

United States

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